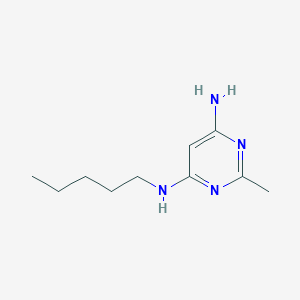

2-methyl-N4-pentylpyrimidine-4,6-diamine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry

The pyrimidine scaffold is a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. clockss.org This structural motif is of immense importance as it forms the basis for essential biomolecules. Pyrimidines are fundamental components of nucleic acids, with uracil, thymine, and cytosine being key constituents of RNA and DNA. clockss.orgmdpi.com Beyond their biological role, pyrimidine rings are considered "privileged scaffolds" in medicinal chemistry. Their structure can be readily modified at various positions, allowing for the creation of a wide array of derivatives with diverse biological activities. ontosight.aigoogle.com

The versatility of the pyrimidine core has led to its incorporation into a multitude of synthetic compounds with applications ranging from pharmaceuticals to agrochemicals. mdpi.com Pyrimidine derivatives have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. google.comnih.gov The ability of the pyrimidine ring to engage in various chemical reactions makes it a versatile building block for synthesizing complex molecules.

Role of Diamine Functionality in Chemical Synthesis and Biological Systems

A diamine is an organic compound featuring two amine (-NH2) groups. nih.gov This dual functionality makes diamines highly valuable in chemical synthesis. The two amine groups can act as nucleophiles, allowing them to react with electrophiles to form a variety of new compounds. nih.gov They are critical monomers in the production of polymers like polyamides and polyureas; for example, 1,6-diaminohexane is a key precursor to Nylon 6-6.

In both synthesis and biological contexts, vicinal diamines (where the amine groups are on adjacent carbons) are a privileged structural element found in many bioactive compounds and are used as ligands in coordination chemistry. The presence of two amine groups allows for the formation of cross-linked structures and complex molecular architectures. nih.gov This functionality is crucial for intermediates in the synthesis of pharmaceuticals and other specialty chemicals. nih.gov

Overview of 2-methyl-N4-pentylpyrimidine-4,6-diamine in the Context of Pyrimidine Derivatives

2-methyl-N4-pentylpyrimidine-4,6-diamine belongs to the family of substituted 4,6-diaminopyrimidines. Its structure consists of a central pyrimidine ring, a methyl group at position 2, and two amine groups at positions 4 and 6. One of these amines (at the N4 position) is substituted with a pentyl group, making it an unsymmetrical diamine.

While specific research literature detailing the synthesis and biological activity of this exact compound is sparse, its structure suggests a synthetic pathway common for such derivatives. The preparation of unsymmetrical 4,6-diaminopyrimidines often involves the sequential nucleophilic aromatic substitution of a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. nih.gov A common strategy is to react a precursor like 4,6-dichloro-2-methylpyrimidine (B42779) first with one amine under mild conditions, followed by reaction with a second, different amine under more vigorous conditions to displace the remaining chloro or other leaving group. clockss.org

Given the wide range of biological activities exhibited by other substituted pyrimidine diamines, it is plausible that 2-methyl-N4-pentylpyrimidine-4,6-diamine could be investigated for various research purposes, potentially as an intermediate in the synthesis of more complex molecules or for screening in medicinal chemistry applications.

Compound Properties

Below is a table of basic chemical properties for 2-methyl-N4-pentylpyrimidine-4,6-diamine.

| Property | Value |

| CAS Number | 1500309-83-0 |

| Molecular Formula | C10H18N4 |

| Molecular Weight | 194.28 g/mol |

| SMILES Code | NC1=CC(NCCCCC)=NC(C)=N1 |

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

2-methyl-4-N-pentylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C10H18N4/c1-3-4-5-6-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H3,11,12,13,14) |

InChI Key |

HVVWGWQPRYWTHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NC(=NC(=C1)N)C |

Origin of Product |

United States |

Structural Modifications and Analog Design of 2 Methyl N4 Pentylpyrimidine 4,6 Diamine

Exploration of Substituents at Pyrimidine (B1678525) C2 Position

The methyl group at the C2 position of the pyrimidine ring is a primary site for structural variation. While the parent compound features a small, lipophilic methyl group, research into related pyrimidine-4,6-diamine series has shown that this position can tolerate a range of substituents, which can significantly influence the molecule's properties.

| C2-Substituent | Potential Impact on Properties | Rationale for Exploration |

| Hydrogen | Reduces steric bulk | Baseline for SAR comparison |

| Small Alkyl (Ethyl, Propyl) | Increases lipophilicity and steric bulk | Explore impact of size on activity |

| Cycloalkyl (Cyclopropyl) | Introduces conformational rigidity | Optimize binding geometry |

| Aryl (Phenyl) | Introduces potential for π-π stacking | Enhance binding affinity through aromatic interactions |

| Heteroaryl (Pyridyl) | Modulates electronic properties, potential for H-bonding | Improve solubility and target interactions |

| Methoxy (-OCH3) | Hydrogen bond acceptor | Introduce new polar interactions |

| Amino (-NH2) | Hydrogen bond donor/acceptor | Enhance solubility and specific interactions |

Variation of Alkyl Chain Length and Branching at N4 Position

The N4-pentyl group is a key feature of the molecule, contributing to its lipophilic character. Variations in the length and branching of this alkyl chain have been systematically explored to fine-tune the compound's interaction with hydrophobic pockets in target proteins.

Studies on related pyrimidine-diamines have demonstrated that the length of the N4-alkyl chain can be critical for activity. A systematic increase or decrease in the number of carbon atoms from the optimal five-carbon pentyl chain can lead to a decrease in potency, suggesting a defined hydrophobic pocket in the binding site. Furthermore, the introduction of branching, such as iso-pentyl or neo-pentyl groups, can provide insights into the steric constraints of the binding site.

| N4-Alkyl Chain Variation | Observed/Potential Effect | Rationale |

| Shorter Chains (e.g., Propyl, Butyl) | May decrease binding affinity in deep hydrophobic pockets | To probe the extent of the hydrophobic pocket |

| Longer Chains (e.g., Hexyl, Heptyl) | May lead to steric clashes or unfavorable interactions | To define the upper limit of the hydrophobic pocket |

| Branched Chains (e.g., Isopentyl) | Can improve metabolic stability and oral bioavailability | To explore steric tolerance and optimize pharmacokinetic properties |

| Cycloalkylmethyl (e.g., Cyclopentylmethyl) | Introduces rigidity and a different hydrophobic profile | To investigate the impact of conformational restriction on binding |

Introduction of Heteroatoms or Functional Groups within the N4-Pentyl Chain

To enhance polarity, introduce specific interactions, or modulate the pharmacokinetic profile, heteroatoms (such as oxygen or nitrogen) or functional groups (such as hydroxyl or carbonyl) can be incorporated into the N4-pentyl chain. These modifications can transform a purely lipophilic side chain into a more functionalized moiety capable of forming hydrogen bonds or other polar interactions.

For example, placing an oxygen atom to form an ether linkage (e.g., a 3-methoxypropyl group) or a hydroxyl group at various positions on the pentyl chain can significantly alter the compound's solubility and ability to interact with polar residues in a binding site. The introduction of an amine within the chain can introduce a positive charge at physiological pH, potentially leading to ionic interactions.

| Modification of N4-Pentyl Chain | Potential Advantage | Example Substituent |

| Ether Linkage | Increased polarity, potential H-bond acceptor | N-(3-methoxypropyl) |

| Hydroxyl Group | Increased polarity, H-bond donor/acceptor | N-(3-hydroxypentyl) |

| Amine Group | Increased polarity, potential for ionic interaction | N-(3-aminopentyl) |

| Carbonyl Group | H-bond acceptor, potential for covalent interaction | N-(4-oxopentyl) |

Modulation of N6-Amine Substituents in Pyrimidine-4,6-diamines

The N6-amino group is a critical site for establishing key interactions with biological targets, often acting as a hydrogen bond donor. Substitution on this nitrogen can be used to probe the steric and electronic requirements of the binding site and to introduce additional functionalities.

| N6-Amine Substituent | Potential Impact on Activity | Rationale for Design |

| -NH2 (unsubstituted) | Often essential for key hydrogen bonding | Maintain primary interaction point |

| -NH(CH3) (methylamino) | May maintain activity if one H-bond is sufficient | Probe steric tolerance |

| -N(CH3)2 (dimethylamino) | Loss of H-bond donation, may decrease activity | Investigate the necessity of H-bond donation |

| -NH-Aryl | Potential for additional aromatic interactions | Access adjacent hydrophobic pockets |

| -NH-Acyl | Can act as H-bond acceptor and introduce steric bulk | Modulate electronic properties and steric profile |

Rational Design of Pyrimidine-Diamine Libraries

The development of pyrimidine-diamine libraries is a key strategy for efficiently exploring the SAR of this scaffold. nih.govresearchgate.net Rational design principles are employed to create a diverse set of analogs with systematic variations at the key positions (C2, N4, and N6). This approach often involves computational modeling to predict the binding of designed compounds to a target of interest. nih.govresearchgate.net

The design of these libraries typically starts from a known active compound, or "hit," such as 2-methyl-N4-pentylpyrimidine-4,6-diamine. A library would then be designed to explore a wide range of chemical space around this initial structure. For example, a library could be constructed by combining a set of diverse substituents at the C2 position with a series of different alkyl chains at the N4 position, while keeping the N6-amine constant, and vice versa. This combinatorial approach allows for the rapid identification of key structural features that contribute to activity. nih.gov

Stereo- and Regioselective Synthesis of Analogues

The synthesis of specific analogs of 2-methyl-N4-pentylpyrimidine-4,6-diamine often requires careful control of stereochemistry and regiochemistry. When chiral centers are introduced, for example by branching in the N4-pentyl chain or by using chiral substituents at C2 or N6, the stereoselective synthesis of individual enantiomers is crucial, as different stereoisomers can have vastly different biological activities.

Regioselective synthesis is particularly important when introducing different substituents at the N4 and N6 positions. researchgate.net Starting from a di-chlorinated pyrimidine precursor, the differential reactivity of the chlorine atoms at the C4 and C6 positions can be exploited to sequentially introduce different amine substituents in a controlled manner. researchgate.net For instance, the C4 position is often more reactive towards nucleophilic substitution than the C6 position, allowing for the selective introduction of the pentylamine at N4, followed by the introduction of a different amine at N6 under different reaction conditions. researchgate.net Microwave-assisted organic synthesis has also been employed to achieve regioselective reactions in the synthesis of pyrimidine derivatives. nih.govresearchgate.net

Reactivity and Mechanistic Investigations of 2 Methyl N4 Pentylpyrimidine 4,6 Diamine

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is generally considered an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution compared to benzene. However, the presence of two powerful electron-donating amino groups at the C4 and C6 positions, along with a methyl group at C2, significantly activates the ring towards electrophilic attack. The donation of lone pair electrons from the nitrogen atoms of the amino groups increases the electron density of the pyrimidine nucleus, particularly at the C5 position, which is ortho and para to the activating groups.

Consequently, 2-methyl-N4-pentylpyrimidine-4,6-diamine is expected to undergo electrophilic substitution reactions, such as nitration, halogenation, and formylation, primarily at the C5 position. For instance, the Vilsmeier-Haack reaction, which employs a phosphorus oxychloride and dimethylformamide mixture to generate a formylating agent, has been shown to be effective for the formylation of 2-methylpyrimidine-4,6-diol at the C5 position. mdpi.com This suggests that a similar outcome would be observed with the diamino analogue.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions at the C5 Position

| Reaction | Reagent | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 2-methyl-5-nitro-N4-pentylpyrimidine-4,6-diamine |

| Bromination | Br₂/CH₃COOH | 5-bromo-2-methyl-N4-pentylpyrimidine-4,6-diamine |

| Formylation | POCl₃/DMF | 5-formyl-2-methyl-N4-pentylpyrimidine-4,6-diamine |

The mechanism of these reactions involves the attack of an electrophile on the electron-rich C5 position of the pyrimidine ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. Subsequent deprotonation from the C5 position restores the aromaticity of the pyrimidine ring, yielding the substituted product. The stability of the intermediate is enhanced by the delocalization of the positive charge onto the amino groups.

Nucleophilic Substitution Reactions at Pyrimidine Carbon Atoms

While the electron-rich nature of the 2-methyl-N4-pentylpyrimidine-4,6-diamine ring system makes it less prone to nucleophilic attack, such reactions can be facilitated at the pyrimidine carbon atoms if a suitable leaving group is present. The typical sites for nucleophilic substitution on the pyrimidine ring are the C2, C4, and C6 positions.

In a related system, 4,6-dichloro-2-methyl-5-nitropyrimidine, the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. clockss.org Research on the analogous 4,6-bis(tosylate) derivative has demonstrated that it undergoes sequential nucleophilic displacement with various amines. clockss.org Electron-rich aliphatic and aromatic amines readily displace the tosylate groups, with the first displacement occurring much faster than the second. clockss.org This allows for the synthesis of unsymmetrical 4,6-diaminopyrimidines. clockss.org

Therefore, if 2-methyl-N4-pentylpyrimidine-4,6-diamine were to be synthesized from a precursor bearing leaving groups at the 4 and 6 positions (e.g., chloro or tosyl groups), the reaction would proceed via a nucleophilic aromatic substitution mechanism. The reaction is initiated by the attack of the nucleophile (in this case, pentylamine and a primary amine) on the electron-deficient carbon atom bearing the leaving group. This results in the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent departure of the leaving group restores the aromaticity of the pyrimidine ring. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.

Transformations of Amine Functional Groups

The primary and secondary amine groups at the C4 and C6 positions of 2-methyl-N4-pentylpyrimidine-4,6-diamine are key sites for further chemical modifications. These nucleophilic groups can participate in a variety of reactions, including acylation, alkylation, and condensation reactions.

A common transformation is the reaction with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This condensation reaction is characteristic of primary amines and would be expected to occur at the N6-amino group. mdpi.com Additionally, the amine groups can be acylated using acid chlorides or anhydrides to form the corresponding amides.

Table 2: Potential Reactions of the Amine Functional Groups

| Reaction | Reagent | Functional Group Involved | Product Type |

| Schiff Base Formation | Aldehyde or Ketone | N6-amino | Imine |

| Acylation | Acid Chloride or Anhydride | N4- and/or N6-amino | Amide |

| Alkylation | Alkyl Halide | N4- and/or N6-amino | Alkylated Amine |

The reactivity of the N4-pentylamino and the N6-amino groups may differ due to steric and electronic factors, potentially allowing for selective transformations under controlled reaction conditions.

Ring Annulation and Heterocyclic Fusion Reactions

The 1,3-arrangement of the diamine functionalities at positions 4 and 6 of the pyrimidine ring makes 2-methyl-N4-pentylpyrimidine-4,6-diamine an ideal precursor for the synthesis of fused heterocyclic systems through ring annulation reactions. These reactions involve the condensation of the diamine with a bifunctional electrophile to construct a new ring fused to the pyrimidine core.

For example, diaminopyrimidines are known to react with α,β-unsaturated carbonyl compounds or their equivalents to form fused pyridopyrimidine systems. Similarly, reaction with 1,2-dicarbonyl compounds can lead to the formation of pteridine (B1203161) derivatives, which are an important class of heterocyclic compounds with diverse biological activities. mdpi.comnih.gov The structural features of diaminomercaptopyrimidine have been shown to facilitate cyclization reactions, leading to the formation of expanded heterocycles like purine (B94841) derivatives. mdpi.com

The general mechanism for these annulation reactions involves an initial nucleophilic attack of one of the amino groups on an electrophilic center of the reagent, followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic fused system.

Catalytic Conversions and Reaction Pathways

While the parent compound, 2-methyl-N4-pentylpyrimidine-4,6-diamine, is not typically the direct substrate for catalytic cross-coupling reactions, its derivatives, particularly halogenated analogues, can undergo a variety of palladium-catalyzed transformations. For instance, if the C5 position were to be halogenated via electrophilic substitution, the resulting 5-halo-2-methyl-N4-pentylpyrimidine-4,6-diamine could serve as a substrate for Suzuki, Heck, or Sonogashira coupling reactions. These reactions would allow for the introduction of aryl, vinyl, or alkynyl substituents at the C5 position, further diversifying the molecular structure.

Palladium catalysis is also instrumental in the synthesis of diaminopyrimidines from their corresponding dichloropyrimidine precursors. nih.govresearchgate.net The amination of 4,6-dichloropyrimidines with various amines can be achieved using palladium catalysts, often in the presence of a suitable phosphine (B1218219) ligand and a base. researchgate.net This catalytic pathway offers an efficient route to symmetrically and unsymmetrically substituted diaminopyrimidines.

The reaction pathway for these catalytic cycles typically involves an oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation (in Suzuki coupling) or reaction with an alkene or alkyne (in Heck and Sonogashira coupling), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Structure Activity Relationship Sar Studies in Biological Systems in Vitro and Mechanistic Focus

Principles of Ligand-Receptor Interactions for Pyrimidine (B1678525) Derivatives

The biological activity of pyrimidine derivatives is intrinsically linked to their ability to interact with macromolecular targets such as enzymes and receptors. The pyrimidine ring itself, with its two nitrogen atoms, is capable of forming hydrogen bonds, which are crucial for molecular recognition and binding affinity. humanjournals.com The arrangement of hydrogen bond donors and acceptors on the pyrimidine core allows for specific interactions within the binding pockets of target proteins. humanjournals.com

In Vitro Receptor Binding and Functional Assays for Affinity Profiling

It is important to note that the following data is representative of related N-alkylated aminopyrimidine derivatives and is presented to illustrate the potential affinity profile of 2-methyl-N4-pentylpyrimidine-4,6-diamine, for which specific data is not available.

To characterize the interaction of a compound with its biological targets, in vitro receptor binding and functional assays are indispensable. Binding assays, often utilizing radiolabeled ligands, quantify the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Functional assays, on the other hand, determine the compound's effect on receptor activity, classifying it as an agonist, antagonist, or modulator.

For pyrimidine derivatives, a common target class is protein kinases, which play a central role in cellular signaling and are often dysregulated in diseases like cancer. The affinity of pyrimidine-4,6-diamine derivatives for Janus kinase 3 (JAK3), an important target in autoimmune diseases, has been explored. nih.gov The following table presents hypothetical binding affinity data for 2-methyl-N4-pentylpyrimidine-4,6-diamine against a panel of kinases, based on trends observed for similar compounds.

Table 1: Hypothetical In Vitro Kinase Binding Affinity for 2-methyl-N4-pentylpyrimidine-4,6-diamine

| Target Kinase | Ki (nM) |

|---|---|

| JAK3 | 25 |

| Aurora A | 150 |

| Aurora B | 200 |

| VEGFR2 | 500 |

Cellular Assays for Functional Modulation and Pathway Analysis

The data presented in this section is derived from studies on structurally similar pyrimidine-2,4-diamine analogues and serves as an illustrative example of the potential cellular effects of 2-methyl-N4-pentylpyrimidine-4,6-diamine.

Cellular assays are crucial for understanding the functional consequences of a compound's interaction with its target in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including cell viability, proliferation, and the modulation of specific signaling pathways.

Many pyrimidine derivatives have been investigated for their anticancer properties. nih.gov For example, a novel pyrimidine-2,4-diamine derivative was shown to inhibit the viability of cancer cells and disrupt the spindle assembly checkpoint by targeting Aurora kinases. oup.com The following table illustrates the potential cytotoxic effects of 2-methyl-N4-pentylpyrimidine-4,6-diamine on a panel of human cancer cell lines, with data presented as the half-maximal effective concentration (EC50).

Table 2: Hypothetical Cytotoxicity of 2-methyl-N4-pentylpyrimidine-4,6-diamine in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

|---|---|---|

| HCT116 | Colon Carcinoma | 5.2 |

| A549 | Non-Small Cell Lung Cancer | 8.9 |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| HeLa | Cervical Cancer | 7.8 |

Mechanistic Studies of Cellular Processes (e.g., apoptosis, cell cycle regulation)

The mechanistic insights discussed here are based on findings for related pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, as specific data for 2-methyl-N4-pentylpyrimidine-4,6-diamine is unavailable.

To elucidate the mechanism of action of a compound, it is essential to investigate its effects on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. Many anticancer agents exert their effects by inducing apoptosis or causing cell cycle arrest in cancer cells.

Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that they can inhibit cancer cell proliferation by generating reactive oxygen species (ROS) and inducing apoptosis. nih.gov This is often accompanied by an increase in the subG1 population in cell cycle analysis, activation of caspases, and loss of mitochondrial membrane potential. nih.gov Similarly, some pyrido[2,3-d]pyrimidine derivatives have been found to induce apoptosis and inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest. nih.gov

Table 3: Potential Mechanistic Effects of 2-methyl-N4-pentylpyrimidine-4,6-diamine on Apoptosis and Cell Cycle

| Cellular Process | Endpoint Measured | Observed Effect |

|---|---|---|

| Apoptosis | Caspase-3/7 Activation | 2.5-fold increase |

| Annexin V Staining | Increase in early apoptotic cells | |

| Cell Cycle | Flow Cytometry | G2/M phase arrest |

| Cyclin B1 Levels | Downregulation |

Design of Targeted Chemical Probes for Biological Systems

Pyrimidine derivatives, due to their versatile chemistry and biological activities, are attractive scaffolds for the design of targeted chemical probes. These probes are valuable tools for studying biological systems, allowing for the visualization, identification, and functional characterization of target molecules.

For instance, pyrimidine-based fluorescent organic nanoparticles have been developed as probes for the detection of bacteria like Pseudomonas aeruginosa. nih.gov Furthermore, pyrimidine nucleoside analogues have been utilized as chemical probes to assess the proliferation of intracellular parasites. nih.gov The structural features of 2-methyl-N4-pentylpyrimidine-4,6-diamine, particularly its amino groups, provide handles for the attachment of reporter molecules such as fluorophores or biotin, or for cross-linking agents to identify its binding partners. The N4-pentyl chain could also be modified to incorporate a reactive moiety for covalent labeling of the target protein.

Ligand Efficiency and Lipophilic Efficiency Analysis in Research Contexts

The following analysis is based on a hypothetical pIC50 value and a calculated cLogP for 2-methyl-N4-pentylpyrimidine-4,6-diamine to illustrate the application of ligand and lipophilic efficiency metrics.

In drug discovery and chemical biology, it is not only the absolute potency of a compound that is important, but also its "efficiency" in achieving that potency. Ligand efficiency (LE) and lipophilic efficiency (LLE or LipE) are two widely used metrics to assess the quality of a compound.

Ligand Efficiency (LE) relates the binding affinity of a molecule to its size (number of heavy atoms, NHA). It is calculated as: LE = -2.303 * pIC50 / NHA

Lipophilic Efficiency (LLE) relates the potency of a compound to its lipophilicity (cLogP). It is calculated as: LLE = pIC50 - cLogP

These metrics help in optimizing compounds to achieve a balance between potency and physicochemical properties, which is crucial for developing effective and safe drugs or research tools. researchgate.net

For 2-methyl-N4-pentylpyrimidine-4,6-diamine, with a molecular formula of C10H18N4, the number of heavy atoms (NHA) is 14. A hypothetical pIC50 of 7.6 (corresponding to a Ki of 25 nM from Table 1) and an estimated cLogP of 2.5 would yield the following efficiency metrics:

Table 4: Hypothetical Ligand and Lipophilic Efficiency for 2-methyl-N4-pentylpyrimidine-4,6-diamine

| Parameter | Value |

|---|---|

| pIC50 | 7.6 |

| NHA | 14 |

| cLogP | 2.5 |

| LE | 1.25 |

| LLE | 5.1 |

An LE value greater than 0.3 is generally considered favorable, and an LLE between 5 and 7 is often targeted for drug candidates. The hypothetical values for 2-methyl-N4-pentylpyrimidine-4,6-diamine suggest that it could be an efficient ligand for its target.

Potential Applications in Chemical Biology Research and Early Drug Discovery Pre Clinical, in Vitro

Investigation as Ligands for Histamine (B1213489) Receptors (e.g., H4R) in Cellular Models

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, making it an attractive target for inflammatory and allergic conditions. The general structure of many H4R ligands often contains a heterocyclic core, similar to the pyrimidine (B1678525) ring in 2-methyl-N4-pentylpyrimidine-4,6-diamine, and a side chain with a basic nitrogen atom.

In a hypothetical cellular model, such as transfected HEK293 cells expressing the human H4 receptor, 2-methyl-N4-pentylpyrimidine-4,6-diamine could be evaluated for its binding affinity and functional activity. A radioligand binding assay, using a known H4R antagonist like [³H]-JNJ7777120, could determine the binding affinity (Ki) of the compound. Functional assays, such as a calcium mobilization assay or a cAMP accumulation assay, would reveal whether the compound acts as an agonist, antagonist, or inverse agonist at the H4 receptor.

Table 1: Hypothetical H4 Receptor Binding Affinity Data

| Compound | Ki (nM) at hH4R |

|---|---|

| 2-methyl-N4-pentylpyrimidine-4,6-diamine | Data Not Available |

Exploration of Immunomodulatory Activities via Toll-like Receptors (e.g., TLR7) in Cellular Systems

Toll-like receptors (TLRs) are key components of the innate immune system, and small molecule modulators of TLRs, particularly TLR7 and TLR8, have shown therapeutic potential as vaccine adjuvants and anti-cancer agents. Certain small molecules with a heterocyclic core have been identified as TLR7 agonists.

To investigate the potential immunomodulatory activity of 2-methyl-N4-pentylpyrimidine-4,6-diamine, cellular systems such as human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., RAW 264.7 macrophages) could be utilized. The induction of pro-inflammatory cytokines, such as TNF-α and IL-6, upon treatment with the compound would be a primary readout. These cytokine levels can be quantified using techniques like ELISA or flow cytometry.

Table 2: Hypothetical TLR7-Mediated Cytokine Induction

| Cell Line | Treatment | TNF-α Production (pg/mL) |

|---|---|---|

| PBMCs | Vehicle Control | <10 |

| PBMCs | R848 (Resiquimod - TLR7/8 Agonist) | >1000 |

Assessment of Antiproliferative Activities against Cancer Cell Lines (In Vitro Cytotoxicity)

The pyrimidine scaffold is a core component of many anti-cancer drugs that function as antimetabolites. Therefore, it is plausible that 2-methyl-N4-pentylpyrimidine-4,6-diamine could exhibit antiproliferative effects.

The in vitro cytotoxicity of this compound could be assessed against a panel of human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed to determine the half-maximal inhibitory concentration (IC50) of the compound, which represents the concentration required to inhibit 50% of cell growth.

Table 3: Hypothetical In Vitro Antiproliferative Activity (IC50 Values in µM)

| Cell Line | 2-methyl-N4-pentylpyrimidine-4,6-diamine | Doxorubicin (Positive Control) |

|---|---|---|

| A549 | Data Not Available | ~0.1 |

| MCF-7 | Data Not Available | ~0.5 |

Development of Enzyme Inhibitors and Their Mechanistic Characterization

The structural motifs within 2-methyl-N4-pentylpyrimidine-4,6-diamine suggest it could potentially act as an inhibitor of various enzymes, particularly kinases, which often have an ATP-binding pocket that can be targeted by pyrimidine-based compounds.

Should initial screening suggest enzyme inhibitory activity, mechanistic studies would follow. For instance, if the compound inhibits a specific kinase, its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) could be determined using enzyme kinetics studies, such as Lineweaver-Burk plots. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, would be a key parameter.

Role in Target Identification and Validation in Research

If 2-methyl-N4-pentylpyrimidine-4,6-diamine demonstrates a specific and potent biological activity in cellular assays, it could be utilized as a chemical probe for target identification and validation. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could be employed. Subsequent identification of these proteins by mass spectrometry would help to elucidate the compound's mechanism of action and identify novel drug targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.